Ethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various substituents, making it a subject of interest for researchers in fields such as pharmacology and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-methylquinoline with 4-(methylsulfanyl)benzaldehyde in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents like ethanol and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinoline ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Nitro, halogenated derivatives
Scientific Research Applications
Ethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its quinoline core which is known for antimalarial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-4-[4-(ethylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Ethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its lipophilicity and may improve its ability to cross cell membranes, making it a valuable compound for drug development .
Properties
Molecular Formula |
C20H23NO3S |
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Molecular Weight |
357.5g/mol |
IUPAC Name |
ethyl 2-methyl-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H23NO3S/c1-4-24-20(23)17-12(2)21-15-6-5-7-16(22)19(15)18(17)13-8-10-14(25-3)11-9-13/h8-11,18,21H,4-7H2,1-3H3 |
InChI Key |
MPOBBWDVNJRYGR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)SC)C(=O)CCC2)C |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)SC)C(=O)CCC2)C |
Origin of Product |
United States |
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